molecular formula C12H19ClN2 B11878706 1-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride

1-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B11878706
M. Wt: 226.74 g/mol
InChI Key: BOQNOXJDLLDORZ-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C12H19ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the pyrrolidine moiety. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: N-oxides of the parent compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for receptor studies.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3-Methylbenzyl)pyrrolidin-3-amine hydrochloride
  • 3-(2-Methylphenyl)pyrrolidin-3-ol hydrochloride
  • 1-[(3-Hydroxy-3-pyrrolidinyl)methyl]-2-pyrrolidinone hydrochloride

Comparison: 1-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride is unique due to the position of the methyl group on the benzyl ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its analogs. The presence of the pyrrolidine ring also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-11(10)8-14-7-6-12(13)9-14;/h2-5,12H,6-9,13H2,1H3;1H

InChI Key

BOQNOXJDLLDORZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)N.Cl

Origin of Product

United States

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